molecular formula C13H15BrN2O2 B13030241 tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13030241
M. Wt: 311.17 g/mol
InChI Key: SVLAMQBYOGQEPB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure

Preparation Methods

The synthesis of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tertiary amine derivative.

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be compared with other bromomethyl-substituted heterocycles, such as:

    tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of a pyrrolopyridine ring.

    tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a piperidine ring and is used in similar synthetic applications.

    tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate: Features an azetidine ring and is used in the synthesis of various organic compounds.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3

InChI Key

SVLAMQBYOGQEPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CBr

Origin of Product

United States

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